molecular formula C18H15Cl2N3O B2942258 (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3-dichlorophenyl)methanone CAS No. 2034559-72-1

(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3-dichlorophenyl)methanone

Cat. No.: B2942258
CAS No.: 2034559-72-1
M. Wt: 360.24
InChI Key: RBPMPQJCKUNQLX-UHFFFAOYSA-N
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Description

(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3-dichlorophenyl)methanone: is a complex organic compound that features a benzimidazole ring system fused to a pyrrolidinone ring, with a dichlorophenyl group attached

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be definitively identified. Compounds containing the imidazole moiety, such as this one, have been found to exhibit a broad range of chemical and biological properties . They have been associated with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

The imidazole ring is known to interact with various biological targets due to its ability to form hydrogen bonds and its aromatic nature . The pyrrolidine ring, another key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . These properties may influence the compound’s interaction with its targets.

Biochemical Pathways

Imidazole-containing compounds have been found to interact with a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Pyrrolidine-containing compounds have been found to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the molecule’s stereochemistry and increasing three-dimensional coverage .

Result of Action

Given the broad range of biological activities associated with imidazole-containing compounds, it is likely that this compound could have multiple effects at the molecular and cellular level .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The pyrrolidinone ring can be introduced through cyclization reactions involving amino acids or their derivatives[_{{{CITATION{{{2{Design, synthesis of benzimidazole tethered 3,4-dihydro-2H-benzo[e] 1 ...[{{{CITATION{{{_3{Synthesis and therapeutic potential of imidazole containing compounds](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-020-00730-1). The dichlorophenyl group is usually introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The benzimidazole and pyrrolidinone rings can be oxidized under specific conditions.

  • Reduction: : Reduction reactions can be performed to modify the functional groups.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitutions may involve alkyl halides and strong bases.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may serve as a lead compound for drug discovery, particularly in the development of new pharmaceuticals.

  • Industry: : It can be utilized in the production of advanced materials and chemical intermediates.

Comparison with Similar Compounds

This compound can be compared with other benzimidazole derivatives and pyrrolidinone-containing compounds. Similar compounds include:

  • Benzimidazole derivatives: : These compounds share the benzimidazole core and are known for their diverse biological activities.

  • Pyrrolidinone derivatives: : These compounds feature the pyrrolidinone ring and are used in various chemical and pharmaceutical applications.

The uniqueness of (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3-dichlorophenyl)methanone

Properties

IUPAC Name

[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(2,3-dichlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O/c19-14-5-3-4-13(17(14)20)18(24)22-9-8-12(10-22)23-11-21-15-6-1-2-7-16(15)23/h1-7,11-12H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBPMPQJCKUNQLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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